(RS)-2-(4-bromo-3-chlorophenyl)oxirane
Description
Properties
Molecular Formula |
C8H6BrClO |
|---|---|
Molecular Weight |
233.49 g/mol |
IUPAC Name |
2-(4-bromo-3-chlorophenyl)oxirane |
InChI |
InChI=1S/C8H6BrClO/c9-6-2-1-5(3-7(6)10)8-4-11-8/h1-3,8H,4H2 |
InChI Key |
ZWJMXDOQSNNFBN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)C2=CC(=C(C=C2)Br)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position and nature of substituents on the phenyl ring significantly influence chemical behavior. Key analogs include:
| Compound Name | Molecular Formula | Substituents (Position) | Molecular Weight | CAS Number | Price (USD/g) |
|---|---|---|---|---|---|
| (RS)-2-(4-Bromo-3-chlorophenyl)oxirane | C₈H₅BrClO₂ | Br (4), Cl (3) | ~265.5* | Not Provided | Not Available |
| (R)-2-((3-Bromo-phenoxy)methyl)oxirane | C₉H₉BrO₃ | Br (3) | 257.07 | 345975-15-7 | 1400 (1g) |
| (S)-2-((4-Chloro-phenoxy)methyl)oxirane | C₉H₉ClO₃ | Cl (4) | 200.62 | 345975-16-8 | 1400 (1g) |
| (R)-2-((2-Nitrophenoxy)methyl)oxirane | C₉H₉NO₄ | NO₂ (2) | 195.17 | 345975-15-7 | 1400 (1g) |
Notes:
Stereochemical Variations
Enantiomeric pairs, such as (R)- and (S)-2-((3-bromo-phenoxy)methyl)oxirane, demonstrate how stereochemistry affects biological activity. For instance, Z-tetradecylglycidic acid (McN3802), a hypoglycemic agent, shows enantiomer-specific inhibition of carnitine acyl transferase I, highlighting the importance of stereochemistry in drug design . The racemic (RS) form of the target compound may exhibit mixed interactions compared to enantiopure analogs .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (RS)-2-(4-bromo-3-chlorophenyl)oxirane, and how can stereochemical purity be ensured?
- Methodology :
- Epoxidation of alkenes : Use meta-chloroperbenzoic acid (mCPBA) or other peroxides to oxidize the corresponding alkene precursor.
- Nucleophilic substitution : React 4-bromo-3-chlorophenol with epichlorohydrin under basic conditions, followed by ring closure .
- Stereochemical control : Racemic mixtures (RS) are typical in non-chiral environments; enantiomeric purity requires chiral catalysts (e.g., Jacobsen catalysts) or enzymatic resolution .
- Validation : Monitor reaction progress via TLC and confirm stereochemistry using chiral HPLC or polarimetry.
Q. How can the structural and electronic properties of this compound be characterized experimentally?
- Techniques :
- NMR spectroscopy : , , and NMR (if applicable) to confirm substitution patterns and epoxide ring integrity.
- Mass spectrometry (MS) : High-resolution MS for molecular weight verification.
- X-ray crystallography : Resolve absolute configuration if enantiopure samples are obtained .
Advanced Research Questions
Q. How do the bromo and chloro substituents influence the reactivity of the epoxide ring in nucleophilic ring-opening reactions?
- Methodology :
- Kinetic studies : Compare reaction rates with analogs (e.g., 2-(4-chlorophenyl)oxirane) under identical conditions.
- Computational analysis : Use density functional theory (DFT) to calculate electron-withdrawing effects (Hammett σ constants) and predict regioselectivity .
- Key findings : Bromine’s higher electronegativity may polarize the epoxide ring, favoring nucleophilic attack at the less hindered carbon.
Q. What strategies mitigate racemization during synthetic scale-up, and how can enantioselective synthesis be achieved?
- Approaches :
- Asymmetric catalysis : Employ chiral salen-metal complexes (e.g., Mn(III)-salen) for enantioselective epoxidation of the precursor alkene .
- Chiral auxiliaries : Use enantiopure starting materials (e.g., (R)-epichlorohydrin derivatives) to control stereochemistry .
Q. How can contradictions in reported spectral data for this compound be resolved?
- Resolution workflow :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
